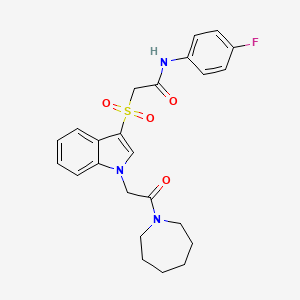

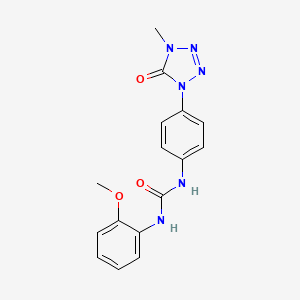

![molecular formula C20H19NO2S B2592812 N-(2-metoxi-2-(tiofen-3-il)etil)-[1,1’-bifenil]-4-carboxamida CAS No. 1448065-39-1](/img/structure/B2592812.png)

N-(2-metoxi-2-(tiofen-3-il)etil)-[1,1’-bifenil]-4-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . For instance, Methiopropamine can be synthesized through a four-step process involving (thiophen-2-yl)magnesium bromide, propylene oxide, phosphorus tribromide, and methylamine .Chemical Reactions Analysis

The chemical reactions of a compound depend on its structure and functional groups. Methiopropamine, for example, is metabolized into active thiopropamine, 4-hydroxymethiopropamine, and thiophene S-oxides .Aplicaciones Científicas De Investigación

Intermediario de síntesis orgánica

“N-(2-metoxi-2-(tiofen-3-il)etil)-[1,1’-bifenil]-4-carboxamida” es un intermedio orgánico con grupos borato y sulfonamida . Se puede sintetizar mediante reacciones nucleofílicas y de amidación . Esto lo convierte en un componente valioso en la síntesis de compuestos orgánicos más complejos.

Análisis cristalográficos y conformacionales

La estructura de este compuesto se ha caracterizado por espectroscopia de resonancia magnética nuclear de protón y carbono 13 (RMN de 1H y 13C), espectroscopia infrarroja (IR), espectrometría de masas (MS) y difracción de rayos X de monocristal . Estas técnicas permiten análisis cristalográficos y conformacionales detallados, que son cruciales para comprender las propiedades físicas y químicas del compuesto .

Estudios de teoría funcional de la densidad (DFT)

El compuesto se ha estudiado utilizando la teoría funcional de la densidad (DFT) para aclarar aún más ciertas propiedades físicas y químicas . Por ejemplo, se ha analizado el potencial electrostático molecular y los orbitales moleculares fronterizos del compuesto .

Química medicinal

El tiofeno y sus derivados sustituidos, como “this compound”, muestran aplicaciones interesantes en el campo de la química medicinal . Poseen una amplia gama de propiedades terapéuticas con diversas aplicaciones en química medicinal y ciencia de materiales .

Síntesis de fármacos

Los compuestos de ácido borónico, como este, se suelen utilizar para proteger dioles en la síntesis orgánica de fármacos . Se utilizan en la síntesis asimétrica de aminoácidos, reacciones de Diels-Alder y reacciones de acoplamiento de Suzuki .

Inhibidores enzimáticos o fármacos de ligandos específicos

En la investigación de aplicaciones farmacológicas, los compuestos de ácido bórico se suelen utilizar como inhibidores enzimáticos o fármacos de ligandos específicos . Se pueden utilizar para tratar tumores e infecciones microbianas, y también se pueden utilizar para tratar fármacos contra el cáncer .

Sondas fluorescentes

Los compuestos de ácido bórico también se pueden utilizar como sondas fluorescentes para identificar peróxido de hidrógeno, azúcares, iones cobre y fluoruro, y catecolaminas . Esto los hace útiles en diversas aplicaciones de diagnóstico.

Portadores de fármacos

Los enlaces de éster borónico se utilizan ampliamente en la construcción de portadores de fármacos sensibles a los estímulos . Los tipos de portadores de fármacos basados en enlaces de borato incluyen acoplamiento fármaco-polímero, micelas poliméricas, polímeros lineales-hiperramificados y sílice mesoporosa . No solo pueden cargar fármacos contra el cáncer, sino que también pueden administrar insulina y genes .

Mecanismo De Acción

Thiophene

Thiophene is a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives are known to exhibit a variety of properties and applications in medicinal chemistry, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biphenyl

Biphenyl is a structure consisting of two connected phenyl rings . Biphenyl derivatives have been used in various fields, including pharmaceuticals, due to their unique chemical properties.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide plays a significant role in biochemical reactions due to its unique structure. The thiophene ring in this compound is known to interact with various enzymes and proteins, potentially inhibiting or activating their functions . For instance, thiophene derivatives have been reported to inhibit kinases, which are crucial enzymes in cell signaling pathways . Additionally, the biphenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound. The carboxamide group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions.

Cellular Effects

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide has been shown to affect various types of cells and cellular processes. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may inhibit the activity of specific kinases, leading to altered phosphorylation states of downstream signaling proteins. This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, the compound’s interaction with metabolic enzymes can influence cellular metabolism, potentially altering the levels of key metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide involves several key interactions at the molecular level. The thiophene ring can bind to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the specific enzyme and the nature of the interaction. The biphenyl group can enhance the compound’s binding affinity by interacting with hydrophobic regions of proteins, while the carboxamide group can form hydrogen bonds with amino acid residues, stabilizing the binding interaction. These combined interactions can lead to significant changes in enzyme activity and downstream cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide can change over time. The stability of the compound is a crucial factor, as it can degrade under certain conditions, leading to a loss of activity . Studies have shown that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or extreme pH levels can result in degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell signaling pathways and gene expression patterns persisting over extended periods of exposure.

Dosage Effects in Animal Models

The effects of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as inhibition of specific kinases or modulation of metabolic pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological effect. Careful dosage optimization is essential to maximize the compound’s therapeutic potential while minimizing adverse effects.

Metabolic Pathways

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The thiophene ring can undergo oxidation, forming reactive intermediates that can bind to proteins and other biomolecules. The biphenyl group can also be metabolized, leading to the formation of hydroxylated derivatives that may exhibit different biological activities.

Transport and Distribution

The transport and distribution of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters, such as organic anion transporters, and distributed to various cellular compartments. Binding proteins can facilitate the compound’s transport and localization within cells, affecting its accumulation and activity. The biphenyl group can enhance the compound’s hydrophobicity, promoting its interaction with lipid membranes and facilitating its distribution within cells.

Subcellular Localization

The subcellular localization of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide is crucial for its activity and function. The compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For example, the thiophene ring can be modified with specific functional groups that direct the compound to the nucleus or mitochondria. The biphenyl group can also influence the compound’s localization by interacting with specific proteins or lipid membranes. These interactions can affect the compound’s activity and function, leading to changes in cellular processes and signaling pathways.

Propiedades

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-4-phenylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO2S/c1-23-19(18-11-12-24-14-18)13-21-20(22)17-9-7-16(8-10-17)15-5-3-2-4-6-15/h2-12,14,19H,13H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHKNYBRRMSFGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzenesulfonamide](/img/structure/B2592738.png)

![1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenylethanone](/img/structure/B2592739.png)

![N-(3-fluorophenyl)-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2592740.png)

![5-Isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2592744.png)

![2-(4-chlorophenoxy)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2592746.png)

![{3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B2592749.png)

![(3r,5r,7r)-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B2592752.png)